molecular formula C20H26N4O6 B12602211 {Hexane-1,6-diylbis[oxy(3-nitro-4,1-phenylene)]}dimethanamine CAS No. 917981-16-9

{Hexane-1,6-diylbis[oxy(3-nitro-4,1-phenylene)]}dimethanamine

Cat. No.: B12602211
CAS No.: 917981-16-9
M. Wt: 418.4 g/mol
InChI Key: MBZHNONCRBXCDD-UHFFFAOYSA-N
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Description

{Hexane-1,6-diylbis[oxy(3-nitro-4,1-phenylene)]}dimethanamine: is a complex organic compound characterized by its unique structure, which includes a hexane backbone linked to phenylene groups with nitro and methanamine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {Hexane-1,6-diylbis[oxy(3-nitro-4,1-phenylene)]}dimethanamine typically involves a multi-step process. One common method includes the reaction of hexane-1,6-diol with 3-nitro-4-chlorophenol to form the intermediate hexane-1,6-diylbis(oxy-3-nitro-4-chlorophenylene). This intermediate is then reacted with methanamine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro groups in the compound can undergo further oxidation to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products:

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Conversion to corresponding amines.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in various organic reactions.

    Materials Science: It can be incorporated into polymers to enhance their mechanical and thermal properties.

Biology and Medicine:

    Drug Development: The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug discovery and development.

    Biochemical Research: It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.

Industry:

    Coatings and Adhesives: The compound can be used in the formulation of high-performance coatings and adhesives due to its chemical stability and reactivity.

    Electronics: It can be utilized in the production of electronic materials, such as conductive polymers and insulating layers.

Mechanism of Action

The mechanism by which {Hexane-1,6-diylbis[oxy(3-nitro-4,1-phenylene)]}dimethanamine exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The nitro and methanamine groups can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. Additionally, the phenylene groups can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

    Hexane-1,6-diylbis(oxy-4,1-phenylene)dimethanamine: Similar structure but lacks the nitro groups, resulting in different reactivity and applications.

    Hexane-1,6-diylbis(oxy-3,5-dinitro-4,1-phenylene)dimethanamine: Contains additional nitro groups, which may enhance its oxidative properties but also increase its toxicity.

Uniqueness: The presence of both nitro and methanamine groups in {Hexane-1,6-diylbis[oxy(3-nitro-4,1-phenylene)]}dimethanamine provides a unique combination of reactivity and stability, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and form stable complexes with metals and biological molecules sets it apart from other similar compounds.

Properties

CAS No.

917981-16-9

Molecular Formula

C20H26N4O6

Molecular Weight

418.4 g/mol

IUPAC Name

[4-[6-[4-(aminomethyl)-2-nitrophenoxy]hexoxy]-3-nitrophenyl]methanamine

InChI

InChI=1S/C20H26N4O6/c21-13-15-5-7-19(17(11-15)23(25)26)29-9-3-1-2-4-10-30-20-8-6-16(14-22)12-18(20)24(27)28/h5-8,11-12H,1-4,9-10,13-14,21-22H2

InChI Key

MBZHNONCRBXCDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN)[N+](=O)[O-])OCCCCCCOC2=C(C=C(C=C2)CN)[N+](=O)[O-]

Origin of Product

United States

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